

# Application Notes and Protocols for the Quantification of Dicloxacillin in Biological Samples

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## Compound of Interest

Compound Name: *Dicloxacillin sodium salt monohydrate*

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## Introduction

Dicloxacillin is a narrow-spectrum  $\beta$ -lactam antibiotic of the penicillin class. It is used to treat infections caused by susceptible Gram-positive bacteria, particularly penicillinase-producing staphylococci. Accurate and reliable quantification of dicloxacillin in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This document provides detailed application notes and protocols for the determination of dicloxacillin in biological samples using various analytical techniques.

## Analytical Methodologies

Several analytical methods have been developed and validated for the quantification of dicloxacillin in biological samples. The most common techniques are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Microbiological assays are also employed, particularly for determining the potency of the antibiotic.

## High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of dicloxacillin due to its robustness, reliability, and cost-effectiveness. The method typically involves a protein precipitation or liquid-liquid extraction step for sample clean-up, followed by chromatographic separation on a reversed-phase column and detection at a specific UV wavelength.

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for applications requiring low detection limits. This technique is particularly useful for studies with limited sample volumes or when analyzing complex biological matrices. Sample preparation is often simpler, with protein precipitation being a common approach.

## Microbiological Assay

Microbiological assays are functional tests that measure the antimicrobial activity of an antibiotic. These assays are valuable for determining the biological potency of dicloxacillin. The cylinder-plate method and the turbidimetric method are two common approaches where the inhibition of microbial growth is correlated to the antibiotic concentration.<sup>[1]</sup>

## Quantitative Data Summary

The following tables summarize the quantitative data from various validated analytical methods for dicloxacillin quantification.

Table 1: HPLC-UV Methods for Dicloxacillin Quantification

Parameter	Method 1	Method 2	Method 3
Biological Matrix	Human Plasma	Human Plasma	Human Plasma
Sample Preparation	Protein Precipitation with Acetonitrile	Liquid-Liquid Extraction with Dichloromethane	Liquid-Liquid Extraction
Linearity Range	10 - 18 µg/mL[2]	0.5 - 10 µg/mL[3]	0.5 - 40 µg/mL[4]
Lower Limit of Quantification (LLOQ)	10 µg/mL[2]	0.5 µg/mL[3]	0.5 µg/mL[4]
Intra-day Precision (%RSD)	< 5%[2]	Not Reported	< 15%
Inter-day Precision (%RSD)	< 5%[2]	< 12.4%[3]	< 15%
Mean Recovery	98.98%[2]	96.95%[3]	Not Reported
Internal Standard	Acetanilide[2]	Not Reported	Ezetimibe[4]

Table 2: LC-MS/MS Methods for Dicloxacillin Quantification

Parameter	Method 1	Method 2
Biological Matrix	Human Plasma	Human Plasma
Sample Preparation	Protein Precipitation	Protein Precipitation with Acetonitrile
Linearity Range	2 - 35 µg/mL[5]	0.5 - 250 mg/L
Lower Limit of Quantification (LLOQ)	Not Reported	0.5 mg/L[6]
Intra-day Precision (%CV)	< 11%	1.4% - 9.7%[7]
Inter-day Precision (%CV)	< 11%	1.4% - 9.7%[7]
Accuracy	Not Reported	95% - 114%
Internal Standard	Not Reported	Stable Isotope-Labeled Analogs[8]

## Experimental Protocols

### Protocol 1: Dicloxacillin Quantification in Human Plasma by HPLC-UV with Protein Precipitation

This protocol is based on a simple and rapid protein precipitation technique.[2]

#### 1. Materials and Reagents

- Dicloxacillin sodium reference standard
- Acetanilide (Internal Standard)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate
- Orthophosphoric acid

- Human plasma (drug-free)

## 2. Instrumentation

- HPLC system with UV detector
- HiQ sil C18 HS column
- Vortex mixer
- Centrifuge

## 3. Preparation of Solutions

- Mobile Phase: Prepare a mixture of methanol and 0.01M phosphate buffer (pH 3.0, adjusted with glacial acetic acid) in a 70:30 (v/v) ratio.[\[2\]](#)
- Standard Stock Solution of Dicloxacillin: Dissolve an accurately weighed amount of dicloxacillin sodium in methanol to obtain a concentration of 100 µg/mL.
- Internal Standard (IS) Stock Solution: Dissolve acetanilide in methanol to obtain a concentration of 20 µg/mL.[\[2\]](#)

## 4. Sample Preparation

- Take 0.5 mL of plasma in a centrifuge tube.
- Add 0.5 mL of the working standard solution of dicloxacillin.
- Add 0.5 mL of acetonitrile to precipitate the proteins.
- Vortex the mixture for 2 minutes.
- Add 0.5 mL of the IS stock solution and vortex for another 2 minutes.
- Centrifuge the mixture at 2500 rpm for 10 minutes.[\[2\]](#)
- Collect the supernatant and inject 50 µL into the HPLC system.

## 5. Chromatographic Conditions

- Column: HiQ sil C18 HS
- Mobile Phase: Methanol: 0.01M Phosphate Buffer (pH 3.0) (70:30 v/v)[2]
- Flow Rate: 1 mL/min[2]
- Detection Wavelength: 227 nm[2]
- Injection Volume: 50  $\mu$ L

## Protocol 2: Dicloxacillin Quantification in Human Plasma by LC-MS/MS

This protocol utilizes a straightforward protein precipitation followed by dilution for sample preparation.[6]

### 1. Materials and Reagents

- Dicloxacillin reference standard
- Stable isotope-labeled internal standards (e.g., piperacillin-D5)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Formic acid
- Ammonium formate
- Human plasma (drug-free)

### 2. Instrumentation

- LC-MS/MS system (e.g., Q Exactive Focus hybrid quadrupole-Orbitrap)[6]
- Accucore C18 column (100 x 2.1 mm, 2.6  $\mu$ m)[6]

- Vortex mixer

- Centrifuge

### 3. Preparation of Solutions

- Mobile Phase A: 2 mM ammonium formate with 0.1% formic acid in water.[6]
- Mobile Phase B: 0.1% formic acid in acetonitrile.[6]
- Internal Standard Solution: Prepare a solution of the internal standards in a methanol/water (50/50 v/v) mixture.[6]

### 4. Sample Preparation

- Mix 100  $\mu$ L of plasma sample with 10  $\mu$ L of the internal standard solution.[6]
- Vortex the mixture.
- Add 200  $\mu$ L of methanol/formic acid (99.9/0.1 v/v) to precipitate proteins.[6]
- Vortex for 15 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.[6]
- Dilute the supernatant 1:4 with a water/formic acid (99.9/0.1 v/v) mixture.[6]
- Inject 5  $\mu$ L for chromatographic analysis.[6]

### 5. Chromatographic and Mass Spectrometric Conditions

- Column: Accucore C18 (100 x 2.1 mm, 2.6  $\mu$ m) thermostatted at 40°C.[6]
- Flow Rate: 0.5 mL/min.[6]
- Gradient Elution: A gradient program is used, starting with 2% B, increasing to 50% B, then to 100% B, and re-equilibrating to 2% B.[6] The total run time is approximately 9 minutes.[6]
- Ionization Mode: Electrospray ionization (ESI), typically in negative mode for dicloxacillin.[5]

- MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) is used for quantification.

## Visualizations



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Caption: Workflow for Dicloxacillin Quantification by HPLC-UV.



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Caption: Workflow for Dicloxacillin Quantification by LC-MS/MS.

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